![molecular formula C14H16F3NO4 B1644426 Oxalato de 3-[4-(trifluorometil)bencil]pirrolidina CAS No. 957998-85-5](/img/structure/B1644426.png)
Oxalato de 3-[4-(trifluorometil)bencil]pirrolidina
Descripción general
Descripción
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is a chemical compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an adenosine A2B receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is the adenosine A2B receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2B subtype is involved in immune response regulation, inflammation, and tissue protection.
Análisis Bioquímico
Biochemical Properties
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with adenosine A2B receptors, where it acts as an antagonist . This interaction is crucial in modulating various physiological processes, including inflammation and immune responses. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards these receptors.
Cellular Effects
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate influences various cellular processes. It affects cell signaling pathways, particularly those involving adenosine receptors. By antagonizing adenosine A2B receptors, it can modulate cyclic AMP (cAMP) levels, leading to changes in gene expression and cellular metabolism . This compound has been shown to impact cell proliferation, apoptosis, and differentiation in various cell types.
Molecular Mechanism
The molecular mechanism of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate involves its binding interactions with biomolecules. It binds to the adenosine A2B receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition leads to a decrease in cAMP levels, which in turn affects gene expression and cellular responses. The trifluoromethyl group in the compound enhances its binding affinity, making it a potent antagonist.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity for extended periods . Prolonged exposure to light and air can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate vary with different dosages in animal models. At lower doses, it effectively antagonizes adenosine A2B receptors without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are excreted through the kidneys, and its metabolic flux can influence overall metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is transported and distributed via specific transporters and binding proteins . It can accumulate in certain tissues, particularly those with high expression of adenosine A2B receptors. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively.
Subcellular Localization
The subcellular localization of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is primarily in the cytoplasm and cell membrane . It targets adenosine A2B receptors located on the cell surface, where it exerts its antagonistic effects. Post-translational modifications and targeting signals help direct the compound to specific cellular compartments, ensuring its proper localization and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate typically involves the reaction of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Comparación Con Compuestos Similares
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate can be compared with other similar compounds such as:
- 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate
- 3-[4-(Trifluoromethyl)benzyl]piperidine oxalate
These compounds share structural similarities but differ in their specific functional groups or ring structures. The presence of the trifluoromethyl group in 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate imparts unique chemical properties, making it distinct from its analogs .
Propiedades
IUPAC Name |
oxalic acid;3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.C2H2O4/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10;3-1(4)2(5)6/h1-4,10,16H,5-8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEZJPUDZHIITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


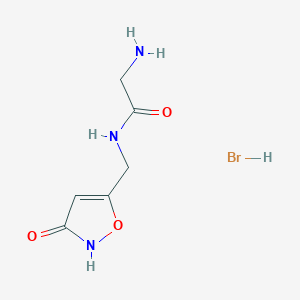
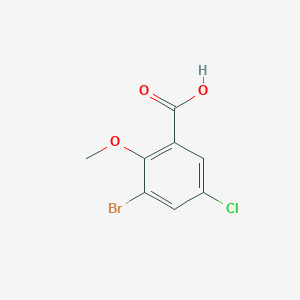
![1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol](/img/structure/B1644352.png)
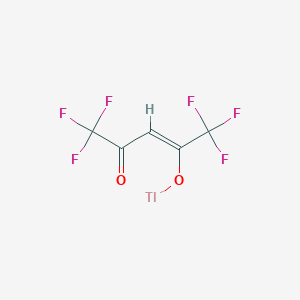
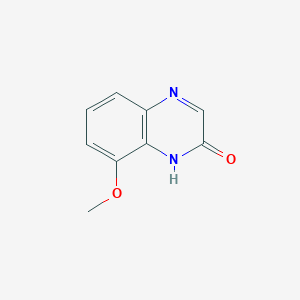
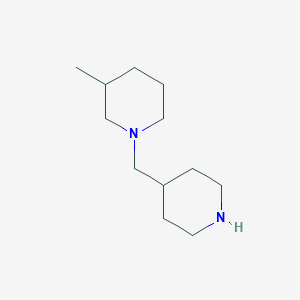
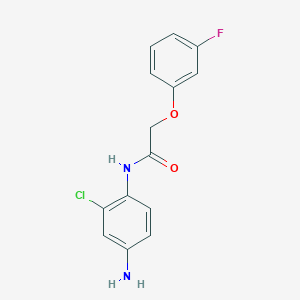
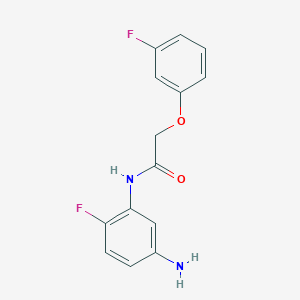
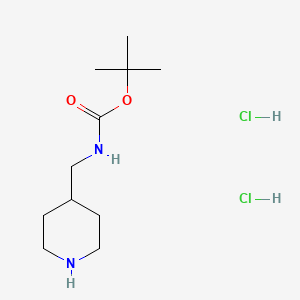
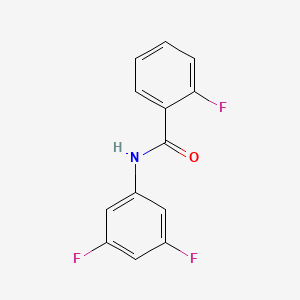
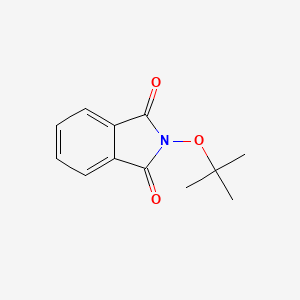
![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)
![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)

